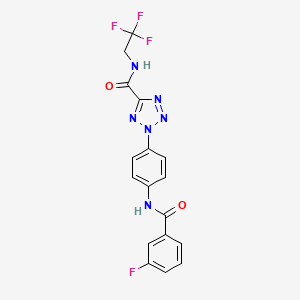

N-benzyl-2-hydroxy-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

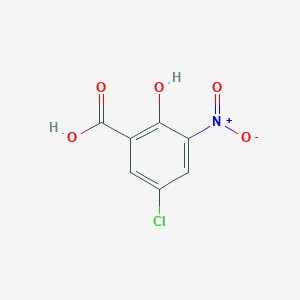

“N-benzyl-2-hydroxy-5-nitrobenzamide” is a chemical compound . It is related to 2-Hydroxy-5-nitrobenzaldehyde, which is a nitroaromatic compound used in the synthetic preparation of coumarin .

Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the use of copper iodide/1,10-phenanthroline and a base, potassium hydroxide, in neat water .Molecular Structure Analysis

The molecular structure of “this compound” involves an intramolecular O-H center dot center dot center dot O hydrogen bond involving the carbonyl O atom and the 2-hydroxy substituent .Chemical Reactions Analysis

The reaction conditions for the synthesis of 2-hydroxy-5-nitrobenzamide involve the use of ammonium hydroxide at 50 degrees Celsius for 48 hours under an inert atmosphere .Physical And Chemical Properties Analysis

The molecular weight of a related compound, 2-Hydroxy-5-nitrobenzaldehyde, is 167.12 g/mol . The exact physical and chemical properties of “this compound” are not available in the retrieved data.Scientific Research Applications

Molecular Structure Analysis

N-benzyl-2-hydroxy-5-nitrobenzamide: has been studied for its molecular structure, which features an intra-molecular O-H⋯O hydrogen bond that generates an S(6) ring. This structural characteristic is significant in the field of crystallography and materials science, as it influences the compound’s packing within the crystal lattice, leading to specific polymeric sheet formations .

Hydrogen Bonding Studies

The compound’s ability to form inversion dimers linked by pairs of N-H⋯O hydrogen bonds makes it a subject of interest in hydrogen bonding research. These interactions are crucial for understanding the behavior of molecules in various environments and can be applied in designing better pharmaceuticals and materials .

Chemical Synthesis

In synthetic chemistry, This compound can be used as a building block for creating more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for synthesizing novel compounds with potential applications in drug development and materials engineering .

Biological Activity Research

The benzamide moiety is a common feature in many biologically active molecules. Research into derivatives of This compound could lead to the discovery of new pharmacologically active compounds, particularly in the development of treatments for various diseases .

Pharmaceutical Formulation

Due to its structural properties, This compound may be explored as an excipient or an active pharmaceutical ingredient (API) in drug formulation. Its molecular interactions could affect the stability, solubility, and bioavailability of the final pharmaceutical product .

Material Science Applications

The compound’s unique molecular features, such as the formation of specific loops within polymeric sheets, could be exploited in material science. It may contribute to the development of new materials with desired mechanical and chemical properties for use in various industries .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-benzyl-2-hydroxy-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)8-12(13)14(18)15-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRHRPYVJWBDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)

![3-amino-7,7-dimethyl-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870152.png)

![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)

![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)

![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)

![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)